1-Methoxy-2-(prop-2-yn-1-yloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h1,4-7H,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDZDSQQHOLKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Advances for 1 Methoxy 2 Prop 2 Yn 1 Yloxy Benzene
Alkylation Strategies Utilizing Phenol (B47542) Precursors
The most direct and widely employed strategy for the synthesis of 1-methoxy-2-(prop-2-yn-1-yloxy)benzene is the alkylation of the hydroxyl group of guaiacol (B22219). This approach leverages the nucleophilicity of the phenoxide ion, formed in situ, which attacks the electrophilic carbon of propargyl bromide.
Regioselective O-Alkylation with Propargyl Bromide
The reaction between guaiacol and propargyl bromide proceeds via a regioselective O-alkylation. The phenolic proton of guaiacol is acidic and is readily abstracted by a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the methylene (B1212753) carbon of propargyl bromide in an SN2 reaction, leading to the formation of the desired ether and a bromide salt. The methoxy (B1213986) group at the ortho position does not interfere with the reaction, and alkylation occurs exclusively at the hydroxyl group.
Optimization of Reaction Conditions and Reagent Stoichiometry
The success of the synthesis hinges on the careful optimization of reaction conditions to maximize the yield of the desired product while minimizing side reactions. Key parameters that are typically optimized include the nature of the base catalyst, the choice of solvent, and the temperature and duration of the reaction.
The choice of base is critical for the deprotonation of the phenol to form the reactive phenoxide. Common bases used in this synthesis are alkali metal carbonates, such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).
Potassium carbonate is a widely used, cost-effective base for this transformation. In a general procedure for the synthesis of (prop-2-ynyloxy)benzene derivatives, various phenols are reacted with propargyl bromide in the presence of anhydrous K₂CO₃, resulting in good to excellent yields. plos.org For instance, the synthesis of a related compound, 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, was achieved with a 78% yield using K₂CO₃ in DMF. iucr.org
Cesium carbonate is a milder and more soluble base that can offer advantages in certain cases. In a study on the regioselective functionalization of 4,6-diphenylpyrimidin-2(1H)-ones, Cs₂CO₃ in DMF provided a higher yield (89%) of the O-alkylated product compared to K₂CO₃ (58%) under the same conditions. nih.gov This suggests that for substrates where N-alkylation is a competing side reaction, or for less reactive phenols, Cs₂CO₃ may be the superior choice. The enhanced reactivity is often attributed to the "cesium effect," where the large, soft cesium cation coordinates more effectively with the phenoxide oxygen, increasing its nucleophilicity.
| Base Catalyst | Typical Solvent | Reported Yield Range | Reference |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Acetone (B3395972), DMF | 53-85% | plos.org |
| Cesium Carbonate (Cs₂CO₃) | DMF | Up to 89% (for a related compound) | nih.gov |
The solvent plays a crucial role in the Williamson ether synthesis by influencing the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the anion more nucleophilic.
Acetone is a commonly used solvent for the O-propargylation of phenols with K₂CO₃. It is relatively inexpensive, has a convenient boiling point for refluxing reactions, and effectively dissolves the organic reactants. A convenient method for the synthesis of various (prop-2-ynyloxy)benzene derivatives reports good yields (53-85%) using acetone as the solvent. plos.org In a similar synthesis of guaiacol allyl ether, refluxing in acetone for 8 hours resulted in an 80-90% yield. orgsyn.org
N,N-Dimethylformamide (DMF) is another effective polar aprotic solvent that can accelerate SN2 reactions. Its higher boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates. The synthesis of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde in DMF with K₂CO₃ at room temperature for 24 hours afforded the product in 78% yield. iucr.org In a comparative study, the use of Cs₂CO₃ in DMF was shown to be highly effective for O-alkylation. nih.gov
| Solvent | Typical Base | Temperature | Reported Yield | Reference |
|---|---|---|---|---|
| Acetone | K₂CO₃ | Reflux | 53-85% | plos.org |
| DMF | K₂CO₃ | Room Temperature | 78% | iucr.org |
Temperature and reaction time are interdependent parameters that must be optimized to ensure complete reaction while minimizing the formation of byproducts. For the synthesis of guaiacol allyl ether, a reaction time of 8 hours at the reflux temperature of acetone was sufficient to achieve a high yield. orgsyn.org In the synthesis of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, the reaction was carried out at room temperature for a longer period of 24 hours. iucr.org Generally, reactions at elevated temperatures proceed faster. For instance, in the synthesis of (prop-2-ynyloxy)benzene derivatives, heating the reaction mixture at 80°C for 48 hours was employed in one method. plos.org The optimal combination of temperature and time will depend on the specific reactivity of the phenol and the chosen base-solvent system. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the point of completion.
Evaluation of Synthetic Yields and Process Efficiency
The following table summarizes various reported conditions and yields for the O-propargylation of guaiacol and structurally similar phenols, illustrating the process efficiency under different methodologies.
| Phenol Substrate | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Various Phenols | K₂CO₃ | Acetone | Not specified | Not specified | 53-85% | plos.org |
| 4-Hydroxy-3-methoxybenzaldehyde | K₂CO₃ | DMF | Room Temp. | 24 h | 78% | iucr.org |
| Guaiacol (for allylation) | K₂CO₃ | Acetone | Reflux | 8 h | 80-90% | orgsyn.org |
| 4-Aminophenol | K₂CO₃ | DMF | 80°C | 48 h | Not specified | plos.org |
Derivatization from Substituted Benzaldehyde (B42025) Systems
The synthesis of this compound can be strategically approached through the derivatization of substituted benzaldehyde systems. This typically involves the conversion of a benzaldehyde derivative into a key phenolic intermediate, guaiacol (2-methoxyphenol), which is subsequently O-propargylated. Guaiacol itself can be prepared through various laboratory methods, including the hydrolysis of the diazonium salt of o-anisidine (B45086) or the selective mono-demethylation of catechol. wikipedia.org
A more direct parallel for the derivatization strategy can be observed in the synthesis of the related compound, 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. In this synthesis, 4-hydroxy-3-methoxybenzaldehyde (vanillin) is reacted with propargyl bromide in the presence of a base such as anhydrous potassium carbonate in a suitable solvent. researchgate.net This demonstrates the feasibility of direct O-propargylation on a hydroxyl group of a substituted benzaldehyde.
For the synthesis of this compound, the immediate precursor is guaiacol. The synthesis is typically achieved via a Williamson ether synthesis, where the hydroxyl group of guaiacol is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.
A general procedure for the synthesis of (prop-2-ynyloxy)benzene derivatives involves the reaction of a substituted phenol with propargyl bromide in the presence of a base like potassium carbonate (K2CO3) in an acetone solvent. researchgate.netnih.gov The reaction mixture is typically stirred and refluxed to drive the reaction to completion. The choice of solvent and base is crucial for optimizing the reaction conditions. Polar aprotic solvents are known to favor SN2 reactions, making acetone a suitable choice. researchgate.netnih.gov
The following table outlines the typical reactants and conditions for the O-propargylation of guaiacol:
| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product |
| Guaiacol | Propargyl Bromide | K2CO3 | Acetone | Reflux | This compound |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Research has shown that electron-withdrawing groups on the phenolic ring can favor the formation of the phenoxide ion, thus promoting the reaction, while electron-donating groups may have the opposite effect. researchgate.netnih.gov This highlights the electronic effects that can influence the yield and reaction rate of the synthesis.
Comparative Analysis of Synthetic Routes for Scalability and Selectivity
The scalability and selectivity of the synthesis of this compound are critical factors for its practical application in larger-scale production. The primary synthetic route, the O-propargylation of guaiacol, can be optimized by carefully selecting the reaction parameters. A comparative analysis of these parameters is essential for developing an efficient and cost-effective process.
Base Selection: The choice of base is a significant factor influencing the reaction's efficiency. Common bases used include potassium carbonate (K2CO3), sodium hydride (NaH), and lithium hydride (LiH).
Potassium Carbonate (K2CO3): This is a mild and inexpensive base, making it suitable for large-scale synthesis. It is effective in promoting the reaction, leading to good yields. researchgate.netnih.gov
Lithium Hydride (LiH): This is a stronger base that can also be used. One described method involves stirring the phenol with LiH in THF before adding propargyl bromide. plos.org
Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.
Acetone: As a polar aprotic solvent, acetone is effective for SN2 reactions and is a common choice for this synthesis, often leading to high yields. researchgate.netnih.gov
Tetrahydrofuran (THF): THF is another suitable solvent, particularly when stronger bases like LiH are used. plos.org
Dimethylformamide (DMF): While DMF can be used, in some cases, it has been found to be less effective than acetone for this specific transformation. nih.gov
The following table provides a comparative overview of different synthetic conditions and their impact on the synthesis of (prop-2-ynyloxy)benzene derivatives, which can be extrapolated to the synthesis of the target compound.
| Base | Solvent | Temperature | Reaction Time | Yield | Notes |
| K2CO3 | Acetone | Reflux | 5 hours | Good to High (53-85%) | A common and effective method. researchgate.netnih.gov |
| LiH | THF | Room Temp. | Overnight | Not specified | An alternative method with a stronger base. plos.org |
| K2CO3 | DMF | Reflux | 48 hours | No product formed in one instance | May not be the optimal solvent choice. nih.gov |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Scalability Considerations: For industrial-scale production, the use of cost-effective and readily available reagents is paramount. The route using potassium carbonate and acetone is generally preferred due to the lower cost and easier handling of these materials compared to stronger, more reactive bases like hydrides. researchgate.netnih.gov The purification of the final product, often achieved through column chromatography on a lab scale, would need to be adapted to methods like distillation or recrystallization for larger quantities to ensure economic viability.
Selectivity: The primary selectivity issue in this synthesis is O-alkylation versus potential C-alkylation. However, under the described conditions, O-alkylation is highly favored for phenols. The reaction conditions are generally mild enough to avoid side reactions, leading to a high selectivity for the desired this compound.
Chemical Reactivity and Transformation Pathways of 1 Methoxy 2 Prop 2 Yn 1 Yloxy Benzene
Cycloaddition Reactions
The terminal alkyne group in 1-methoxy-2-(prop-2-yn-1-yloxy)benzene serves as an excellent dipolarophile in several important cycloaddition reactions.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazole rings. researchgate.netbeilstein-journals.org This reaction joins the alkyne of this compound with an organic azide (B81097). wikipedia.org The process is known for its reliability, mild reaction conditions, and broad functional group tolerance. beilstein-journals.orgnih.gov
The reaction of this compound with various organic azides in the presence of a copper(I) catalyst leads exclusively to the formation of 1,4-disubstituted 1,2,3-triazole derivatives. nih.govnih.gov This transformation, a variant of the Huisgen 1,3-dipolar cycloaddition, is significantly accelerated by the copper catalyst, allowing the reaction to proceed smoothly at room temperature with excellent yields. wikipedia.orgnih.gov The resulting triazole products are stable heterocyclic compounds with applications in medicinal chemistry and materials science. nih.govnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type | Yield |
|---|---|---|---|---|---|
| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | Water, t-BuOH/H₂O, DMSO, THF | 1-((2-Methoxyphenoxy)methyl)-4-R-1H-1,2,3-triazole | Generally High to Excellent |
A defining feature of the CuAAC reaction is its exceptional selectivity. researchgate.net
Regioselectivity: Unlike the uncatalyzed thermal Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed reaction is highly regioselective. nih.gov It exclusively yields the 1,4-disubstituted regioisomer. wikipedia.orgrsc.org Quantum chemical studies suggest that the coordination of the copper(I) ion to the alkyne alters the reaction mechanism from a concerted pathway to a stepwise process involving copper acetylide intermediates. nih.govrsc.org This mechanistic change directs the reaction to form only the 1,4-adduct. nih.govrsc.org
Chemoselectivity: The CuAAC reaction is renowned for its high functional group tolerance. beilstein-journals.org The azide and terminal alkyne groups react selectively with each other without affecting most other functional groups present in the molecules, which eliminates the need for complex protecting group strategies in many syntheses. nih.gov
| Reaction Type | Key Feature | Outcome for this compound | Reference |
|---|---|---|---|
| Regioselectivity | Exclusive formation of one constitutional isomer | Yields only the 1,4-disubstituted 1,2,3-triazole isomer | wikipedia.orgnih.gov |
| Chemoselectivity | Reaction of specific functional groups in the presence of others | The alkyne group reacts specifically with an azide, tolerating many other functionalities | beilstein-journals.org |
The terminal alkyne of this compound can also undergo 1,3-dipolar cycloaddition with nitrile oxides to synthesize isoxazole (B147169) derivatives. wikipedia.orgnih.gov Nitrile oxides are typically generated in situ from precursors like aldoximes via oxidation. ijpcbs.com The subsequent cycloaddition with the alkyne forms a five-membered isoxazole ring, a heterocyclic motif found in numerous biologically active compounds. ijpcbs.commdpi.com The reaction provides a direct route to 3,5-disubstituted isoxazoles, where the 3-substituent originates from the nitrile oxide and the 5-substituent is the (2-methoxyphenoxy)methyl group from the starting alkyne. The regioselectivity of this cycloaddition can often be explained using Frontier Molecular Orbital (FMO) theory. mdpi.com
| Alkyne Component | Nitrile Oxide Precursor | Typical Generation Method | Product |
|---|---|---|---|
| This compound | Aldoxime (R-CH=NOH) | Oxidation (e.g., with Chloramine-T, NCS) | 3-R-5-((2-methoxyphenoxy)methyl)isoxazole |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Intramolecular Cyclization and Rearrangement Processes
As an aryl propargyl ether, this compound is a substrate for intramolecular reactions, particularly metal-catalyzed cycloisomerizations, that can lead to the formation of complex polycyclic structures.
Aryl propargyl ethers can undergo thermal or metal-catalyzed (e.g., with gold or platinum complexes) cycloisomerization to form various heterocyclic products, most notably benzopyrans. nsf.govrsc.org The reaction is proposed to proceed through an initial researchgate.netresearchgate.net-sigmatropic rearrangement (Claisen rearrangement) to form an allenyl cyclohexadienone intermediate. nsf.gov This unstable intermediate can then follow several pathways. One common pathway involves keto-enol tautomerization, a subsequent 1,5-hydrogen shift, and a final 6π-electrocyclization to yield a benzopyran derivative. nsf.gov The specific reaction pathway and final product can be influenced by the substitution pattern on the aromatic ring and the reaction conditions. nsf.gov
| Proposed Intermediate | Subsequent Steps | Potential Product Class |
|---|---|---|
| δ-Allenyl cyclohexadienone | Keto-enol tautomerization → 1,5-H shift → Electrocyclization | Benzopyran |
| δ-Allenyl cyclohexadienone | Intramolecular Diels-Alder cycloaddition | Tetracyclic adduct |
Annulation Reactions Leading to Fused Heterocyclic Systems
Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of the synthetic utility of this compound. These transformations typically proceed via an intramolecular cyclization, where the benzene (B151609) ring acts as a nucleophile, attacking the activated alkyne. This process leads to the formation of fused heterocyclic structures, with the specific outcome being highly dependent on the catalytic system employed.
Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating alkyne functionalities towards nucleophilic attack. scispace.comorganic-chemistry.orgrsc.org In the case of this compound, a gold(I) catalyst coordinates to the alkyne's carbon-carbon triple bond, significantly increasing its electrophilicity. This activation facilitates an intramolecular hydroarylation or annulation event.
The reaction proceeds via a 6-endo-dig cyclization pathway. scispace.com The term "6-endo" indicates that the cyclization forms a six-membered ring and the attacking atom (a carbon from the benzene ring) adds to the inner carbon of the alkyne. The "dig" descriptor refers to the digonal (sp-hybridized) geometry of the alkyne carbons. The electron-donating methoxy (B1213986) group at the ortho position of the benzene ring activates the ring for this electrophilic aromatic substitution-type reaction, promoting the attack onto the gold-activated alkyne. The resulting intermediate then undergoes protodeauration to regenerate the catalyst and yield the final product, typically a 2H-chromene derivative. Gold-catalyzed annulations of similar enyne systems are also well-documented, leading to diverse products like styrenes and fluorenes. nih.govscispace.com
Table 1: Key Aspects of Gold-Catalyzed Cyclization
| Feature | Description | Relevant Findings |
|---|---|---|
| Catalyst | Cationic Gold(I) complexes (e.g., generated from AuCl/AgOTf) | Highly effective for activating alkynes under mild conditions. organic-chemistry.org |
| Mechanism | Intramolecular 6-endo-dig hydroarylation | The benzene ring acts as the nucleophile attacking the Au-activated alkyne. scispace.com |
| Key Intermediate | Vinyl-gold species or a gold-stabilized carbocation | Formed after the initial nucleophilic attack, preceding catalyst regeneration. |
| Primary Product | Substituted 2H-Chromene skeleton | The core oxygen-containing heterocycle formed from the cyclization. |
The direct synthesis of nitrogen-containing fused systems such as chromenopyridines and benzopyrazoloxazepines from this compound is not a direct intramolecular transformation, as the substrate lacks the necessary nitrogen atoms. However, the reactive intermediates generated during its cyclization can theoretically be trapped by external nitrogen sources to build these more complex scaffolds.
For instance, a gold-catalyzed cyclization could be intercepted by a nitrogen-based nucleophile in an intermolecular fashion to introduce the nitrogen atom required for a chromenopyridine skeleton. This would represent a cascade or multi-component reaction pathway. Similarly, the formation of a highly complex benzopyrazoloxazepine framework would necessitate a carefully designed reaction sequence involving reagents that provide the pyrazole (B372694) and oxazepine components. There is currently no direct, documented, single-step synthesis of these specific skeletons starting solely from this compound.
Diversification through Functional Group Interconversions of the Alkyne Moiety
The terminal alkyne group is a highly versatile functional handle that allows for extensive diversification of the this compound structure. A wide array of chemical transformations can be performed at the terminal C-H bond and the triple bond itself, enabling the synthesis of a library of derivatives. researchgate.net
One of the most common modifications is the deprotonation of the terminal alkyne followed by reaction with an electrophile. This allows for the introduction of various substituents at the terminal position. Key transformations include:
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides to form internal alkynes. researchgate.net
Hydroalkylation: The addition of an alkyl group across the triple bond, which can be achieved with various reagents to yield functionalized alkenes. nih.gov
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with organic azides to stereoselectively form 1,2,3-triazoles.
Arylation: Transition-metal-free methods have been developed for the arylation of terminal alkynes, expanding the scope of accessible derivatives. chemistryviews.org
These transformations allow the core structure to be appended with a wide range of other chemical moieties, altering its physical, chemical, and biological properties.
Table 2: Potential Functional Group Interconversions of the Alkyne Moiety
| Reaction Type | Reagents/Catalysts | Resulting Functional Group |
|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu catalyst, Base | Internal Alkyne (Ar-C≡C-R) |
| Cadiot-Chodkiewicz Coupling | 1-Bromoalkyne, Cu(I) salt, Base | Di-substituted, unsymmetrical 1,3-diyne |
| Glaser Coupling | Cu catalyst, Oxidant, Base | Symmetrical 1,3-diyne (Butadiyne derivative) |
| Azide-Alkyne Cycloaddition | Organic Azide (R-N₃), Cu(I) catalyst | 1,4-disubstituted 1,2,3-Triazole |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |
Reactivity Studies with Main Group Metal Systems (e.g., Tin and Indium Chlorides for Oxygen-Heterocycles)
Besides transition metals like gold, Lewis acidic main group metal systems are also capable of catalyzing the cyclization of aryl propargyl ethers to form oxygen-containing heterocycles.
Indium-Catalyzed Reactions: Indium halides, such as InI₃, have been shown to be effective catalysts for the intramolecular hydroarylation of phenyl propargyl ether. nih.gov The mechanism is believed to proceed through the coordination of the indium catalyst to the alkyne, activating it for a Friedel-Crafts-type nucleophilic attack from the phenyl ring. Computational studies on phenyl propargyl ether suggest that a neutral InI₃ catalyst favors the 6-endo-dig cyclization pathway, which leads to the formation of the experimentally observed 2H-chromene product. nih.gov The presence of a methoxy group on the phenyl ring, as in this compound, has been shown to significantly lower the energy barrier for the 6-endo pathway, thereby facilitating the reaction. nih.gov
Tin-Catalyzed Reactions: Tin(IV) chloride (SnCl₄) is a strong Lewis acid known to promote various organic transformations, including the rearrangement of oxiranes and reactions with peroxides. organic-chemistry.org While less common than gold or indium for this specific transformation, tin halides can function as catalysts for intramolecular hydroalkoxylation and hydroarylation of alkynes. In the context of this compound, SnCl₄ could activate the alkyne moiety, enabling the intramolecular attack by the electron-rich benzene ring to yield a chromene derivative, analogous to the indium-catalyzed pathway. Tin(II) chloride (SnCl₂) is also a versatile catalyst, though it is more commonly associated with esterifications and other reactions. organic-chemistry.org Its potential in catalyzing the cyclization of aryl alkynyl ethers to form oxygen heterocycles remains an area for further exploration.
Table 3: Comparison of Main Group Metal Catalysts in Aryl Propargyl Ether Cyclization
| Catalyst System | Proposed Mechanism | Key Features |
|---|---|---|
| Indium Halides (e.g., InI₃) | Lewis acid activation of alkyne, followed by 6-endo-dig intramolecular Friedel-Crafts-type attack. | Favors the formation of 2H-chromene. Methoxy substituents on the aryl ring are shown to be activating. nih.gov |
| Tin Halides (e.g., SnCl₄) | Plausible Lewis acid activation of the alkyne, similar to indium. | Strong Lewis acidity can promote the desired cyclization, though it may also lead to side reactions depending on conditions. |
Mechanistic Investigations and Reaction Pathway Elucidation
Catalytic Roles in Transformations of 1-Methoxy-2-(prop-2-yn-1-yloxy)benzene
The reactivity of the terminal alkyne and the aryl ether functionalities of this compound is harnessed through specific catalysts that activate the molecule for subsequent transformations.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a primary method for derivatizing the propargyl group of this compound. organic-chemistry.orgtaylorfrancis.commdpi.com The catalytic cycle, which dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction, proceeds through several key steps. organic-chemistry.org
The process begins with the coordination of the Cu(I) ion to the terminal alkyne of this compound. This coordination increases the acidity of the terminal proton, facilitating its removal by a base to form a copper(I) acetylide intermediate. researchgate.net This acetylide is the key reactive species in the catalytic cycle. Subsequently, the organic azide (B81097) coordinates to the copper center, followed by a cycloaddition event where the azide attacks the acetylide. This leads to the formation of a six-membered cupracycle intermediate. This intermediate then undergoes ring contraction to a more stable five-membered copper-triazolide, which, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. libretexts.org Some computational studies have also proposed a dinuclear copper mechanism, where a second copper ion assists in the deprotonation and stabilization of intermediates, further lowering the energy barrier of the reaction. nsf.gov
Table 1: Key Steps in the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
| Step | Description | Key Intermediate |
| 1. Alkyne Coordination | The Cu(I) catalyst coordinates with the triple bond of this compound. | Cu(I)-alkyne π-complex |
| 2. Acetylide Formation | A base removes the terminal alkyne proton, forming a copper(I) acetylide. | Copper(I) acetylide |
| 3. Azide Coordination | An organic azide coordinates to the copper center of the acetylide complex. | Copper-acetylide-azide complex |
| 4. Cycloaddition | The azide undergoes cycloaddition with the activated alkyne, forming a six-membered cupracycle. | Six-membered cupracycle |
| 5. Ring Contraction | The cupracycle rearranges to a more stable five-membered copper-triazolide. | Copper-triazolide |
| 6. Protonolysis | The copper-triazolide is protonated, releasing the triazole product and regenerating the Cu(I) catalyst. | 1,4-disubstituted 1,2,3-triazole |
Gold catalysts, typically in the +1 oxidation state, are soft Lewis acids that exhibit strong π-acidity, making them highly effective in activating the alkyne moiety of this compound for intramolecular cyclization reactions. researchgate.netnih.gov The general mechanism involves the coordination of the cationic gold(I) complex to the C-C triple bond. This coordination renders the alkyne electron-deficient and highly susceptible to nucleophilic attack. lumenlearning.com
In the case of this compound, the nucleophile is often the appended aromatic ring (an intramolecular hydroarylation) or an external nucleophile. The gold-activation of the alkyne facilitates a cyclization event, which can proceed via different pathways depending on the substitution pattern and reaction conditions. For instance, a 6-endo-dig cyclization can lead to the formation of chromene derivatives. The reaction proceeds through a vinyl-gold intermediate, which is then protodeaurated to yield the final product and regenerate the gold catalyst. pku.edu.cn Density Functional Theory (DFT) calculations on related systems have been instrumental in elucidating the energy profiles of these pathways and rationalizing the observed product selectivities. researchgate.netrsc.org
The synthesis of the title compound, this compound, is typically achieved via a Williamson ether synthesis. This reaction involves the O-propargylation of guaiacol (B22219) (2-methoxyphenol) with an appropriate propargyl electrophile, such as propargyl bromide. taylorfrancis.comresearchgate.net In this synthesis, a base is essential, and potassium carbonate (K₂CO₃) is commonly employed. taylorfrancis.comresearchgate.netmasterorganicchemistry.com
The primary role of K₂CO₃ is to act as a Brønsted base, deprotonating the phenolic hydroxyl group of guaiacol. researchgate.net Phenols are significantly more acidic than aliphatic alcohols, and a moderately strong base like K₂CO₃ is sufficient to generate the corresponding phenoxide anion in situ. This phenoxide is a much stronger nucleophile than the neutral phenol (B47542). The reaction then proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, where the guaiacolate anion attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group to form the desired ether linkage. lumenlearning.comlibretexts.org The use of a polar aprotic solvent, such as acetone (B3395972) or DMF, is typical for this reaction as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile, thus favoring the SN2 pathway. researchgate.netlumenlearning.com
Proposed Reaction Mechanisms for Key Derivatization Routes
The versatile structure of this compound allows for several key derivatization reactions, each with a distinct proposed mechanism.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As detailed in section 4.1.1, the reaction of this compound with an organic azide in the presence of a Cu(I) catalyst proceeds via a stepwise mechanism involving a copper acetylide intermediate to regioselectively yield 1,4-disubstituted 1,2,3-triazoles. libretexts.org
Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction links the terminal alkyne of this compound with aryl or vinyl halides. The mechanism involves two interconnected catalytic cycles. wikipedia.orgresearchgate.net In the palladium cycle, oxidative addition of the aryl/vinyl halide to a Pd(0) species is followed by transmetalation with a copper acetylide. The copper acetylide is formed in the copper cycle, where Cu(I) reacts with the terminal alkyne in the presence of a base. researchgate.net Reductive elimination from the resulting diorganopalladium(II) intermediate yields the coupled product and regenerates the Pd(0) catalyst. wikipedia.org
Claisen Rearrangement: As an aryl propargyl ether, this compound can undergo a thermal researchgate.netresearchgate.net-sigmatropic rearrangement. The proposed mechanism involves a concerted, pericyclic transition state. nih.govnih.gov The rearrangement initially forms a non-aromatic allene (B1206475) intermediate (a substituted cyclohexadienone). nsf.govresearchgate.net This intermediate can then undergo several subsequent reactions. A common pathway involves tautomerization to an aromatic phenol, followed by an electrocyclization to form chromene derivatives. nsf.gov Computational studies suggest that the initial researchgate.netresearchgate.net-sigmatropic shift is the rate-determining step. researchgate.net
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, computational studies, particularly DFT calculations, have provided significant insights into the likely intermediates in the transformations of aryl propargyl ethers, a class to which this compound belongs.
In the context of the Claisen rearrangement of aryl propargyl ethers, DFT studies have been pivotal in mapping the reaction energy surface and identifying key intermediates. nsf.govresearchgate.net The first crucial intermediate proposed is the allene-cyclohexadienone formed immediately after the initial researchgate.netresearchgate.net-sigmatropic shift. nsf.govnih.gov Depending on the position of the initial rearrangement (ortho or para to the ether linkage), different regioisomeric allenes can be formed.
Following the formation of the allene intermediate, subsequent proposed intermediates include:
Enol Intermediates: Tautomerization of the ketone in the allene-cyclohexadienone intermediate leads to the formation of an aromatic allenic phenol . nsf.gov
Diene Intermediates: This allenic phenol can then undergo a libretexts.orgnsf.gov-hydride shift to form a conjugated diene intermediate . nsf.gov
Cyclic Intermediates: The final step often involves an electrocyclization of the diene intermediate to form the stable benzopyran or other fused-ring products. nsf.gov
While direct spectroscopic evidence (e.g., NMR, IR) for these specific intermediates in reactions of this compound is not widely reported in the literature, their existence is strongly supported by these detailed computational models and by trapping experiments performed on analogous systems. nsf.gov For the Williamson ether synthesis, the key intermediate is the guaiacolate anion (2-methoxyphenoxide), formed by the deprotonation of guaiacol by K₂CO₃. researchgate.netlibretexts.org In CuAAC reactions, the copper(I) acetylide and the subsequent copper-triazolide are the critical, well-established intermediates in the catalytic cycle. organic-chemistry.orglibretexts.org
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectral Interpretation
The proton NMR (¹H NMR) spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-Methoxy-2-(prop-2-yn-1-yloxy)benzene, the spectrum is characterized by distinct signals corresponding to the aromatic, methoxy (B1213986), methylene (B1212753), and acetylenic protons. The expected chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed below.
The four aromatic protons appear in the range of δ 6.8–7.2 ppm, exhibiting complex splitting patterns due to spin-spin coupling with neighboring aromatic protons. The methoxy group (-OCH₃) protons are magnetically equivalent and appear as a sharp singlet at approximately δ 3.88 ppm. The methylene protons of the propargyl group (-OCH₂C≡) show a doublet at around δ 4.74 ppm, with the splitting caused by coupling to the terminal acetylenic proton. This acetylenic proton (≡C-H) itself appears as a triplet at approximately δ 2.52 ppm due to coupling with the two methylene protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | ~6.8–7.2 | Multiplet (m) | 4H |
| Methoxy (-OCH₃) | ~3.88 | Singlet (s) | 3H |
| Methylene (-OCH₂-) | ~4.74 | Doublet (d) | 2H |
| Acetylenic (≡C-H) | ~2.52 | Triplet (t) | 1H |
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments within the molecule. This compound has ten distinct carbon signals. The aromatic region shows six peaks between δ 111–149 ppm, corresponding to the four C-H carbons and the two quaternary carbons bonded to oxygen. The methoxy carbon (-OCH₃) resonates at approximately δ 55.9 ppm. The propargyl group is characterized by three signals: the methylene carbon (-OCH₂) at around δ 56.5 ppm, the quaternary alkyne carbon (-C≡) at approximately δ 78.6 ppm, and the terminal alkyne carbon (≡C-H) at about δ 75.5 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-O) | ~147–149 |
| Aromatic (C-H) | ~111–122 |
| Quaternary Alkyne (-C≡) | ~78.6 |
| Terminal Alkyne (≡C-H) | ~75.5 |
| Methylene (-OCH₂-) | ~56.5 |
| Methoxy (-OCH₃) | ~55.9 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques provide further insight into the molecular structure by showing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent aromatic protons. A key cross-peak would be observed between the methylene protons (δ ~4.74 ppm) and the acetylenic proton (δ ~2.52 ppm), confirming their three-bond coupling.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations include the methoxy protons (δ ~3.88 ppm) to the methoxy carbon (δ ~55.9 ppm), the methylene protons (δ ~4.74 ppm) to the methylene carbon (δ ~56.5 ppm), and the acetylenic proton (δ ~2.52 ppm) to its corresponding carbon (δ ~75.5 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Key HMBC correlations would include the methoxy protons to the aromatic C1 carbon, and the methylene protons (-OCH₂-) to the aromatic C2 carbon and the quaternary alkyne carbon, providing definitive evidence for the connectivity of the substituent groups to the benzene (B151609) ring.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Modes
Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands.
A strong, sharp peak around 3300 cm⁻¹ corresponds to the stretching vibration of the terminal acetylenic C-H bond (≡C-H). The weak stretching of the carbon-carbon triple bond (C≡C) is expected to appear in the range of 2100–2150 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and methylene groups appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions around 1600 and 1495 cm⁻¹. The strong absorption band at approximately 1250 cm⁻¹ is characteristic of the asymmetric stretching of the aryl-alkyl ether bond (Ar-O-C).
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Acetylenic C-H Stretch | ~3300 | Strong, Sharp |
| Aromatic C-H Stretch | ~3000–3100 | Medium |
| Aliphatic C-H Stretch | ~2850–2960 | Medium |
| C≡C Stretch | ~2100–2150 | Weak-Medium |
| Aromatic C=C Stretch | ~1495, ~1600 | Medium-Strong |
| Asymmetric Ar-O-C Stretch | ~1250 | Strong |
Mass Spectrometry (MS/HRMS) for Molecular Weight Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula.
The molecular formula of this compound is C₁₀H₁₀O₂. Its calculated exact mass is 162.0681 Da. The HRMS spectrum would show a molecular ion peak ([M]⁺) at m/z 162.0681, confirming the elemental composition.
The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways would likely include:
Cleavage of the propargyl group (C₃H₃, 39 Da), leading to a fragment ion at m/z 123, corresponding to the guaiacol (B22219) cation.
Loss of the methoxy radical (•OCH₃, 31 Da), resulting in an ion at m/z 131.
Formation of a tropylium-like ion at m/z 91 through rearrangement and fragmentation of the benzene ring.
X-ray Crystallography of Related Structures for Solid-State Conformation and Intermolecular Interactions
While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds provides valuable insight into its likely solid-state conformation and intermolecular interactions.
For example, the crystal structure of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde reveals that the propargyl group is significantly inclined relative to the plane of the benzene ring, with a measured inclination of 69.7°. iucr.org Another related structure, 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile, shows that the C-O-C-C torsion angle of the propargyloxy group is 173.1°, indicating a nearly planar, extended conformation of this side chain relative to the ether linkage. nih.govnih.gov
Theoretical and Computational Chemistry of 1 Methoxy 2 Prop 2 Yn 1 Yloxy Benzene and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the electronic and geometric structures of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. researchgate.net Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. In typical DFT studies on organic molecules, a hybrid functional such as B3LYP is often paired with a basis set like 6-31G(d,p) or 6-311G(d,p) to optimize the molecular geometry and determine electronic properties. researchgate.netijsrst.com For 1-Methoxy-2-(prop-2-yn-1-yloxy)benzene, this approach would be used to find the most stable conformation (optimized geometry) and to calculate its fundamental electronic characteristics.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.
A large HOMO-LUMO gap suggests high chemical hardness and low reactivity, indicating a stable molecule. Conversely, a small energy gap points to a more reactive species that is more easily polarized. dergipark.org.tr For a molecule like this compound, the analysis of its FMOs would reveal the distribution of electron density and predict how it might interact with other reagents. The energy gap is a critical parameter for assessing its potential use in various chemical applications. researchgate.net
Table 1: Key Concepts in Frontier Molecular Orbital Theory
| Term | Definition | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electron affinity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | An indicator of molecular stability and chemical reactivity. A larger gap implies greater stability. |
Furthermore, analyzing the charge distribution, often through methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. researchgate.net This information helps to identify the electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, such an analysis would pinpoint the atoms most likely to be involved in chemical reactions, providing a detailed map of its chemical reactivity. dergipark.org.tr
Molecular Reactivity Descriptors
Global and local reactivity descriptors are quantitative measures derived from the electronic structure of a molecule that help predict its chemical behavior. These descriptors are calculated using energies from the frontier orbitals and provide a framework for understanding and comparing the reactivity of different compounds. ekb.eg
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. researchgate.net
Other related descriptors include electronegativity (χ), which measures the ability of a molecule to attract electrons, and the electrophilicity index (ω), which quantifies the energy lowering of a system when it accepts electrons from the environment. ekb.eg Assessing these parameters for this compound would provide a quantitative scale of its stability and reactivity.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / η | A measure of the molecule's polarizability and reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the propensity to accept electrons. |
While global descriptors describe the molecule as a whole, local reactivity descriptors like the Fukui function predict which specific atoms within a molecule are most likely to react. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed.
This analysis allows for the identification of the most probable sites for:
Nucleophilic attack (where the molecule accepts electrons).
Electrophilic attack (where the molecule donates electrons).
Radical attack .
For this compound, calculating the Fukui indices for each atom would provide a detailed map of its local reactivity, complementing the insights from molecular electrostatic potential and charge distribution analyses to predict its behavior in chemical reactions with high precision.
Applications in Advanced Materials Science and Polymer Chemistry
Utilization as a Monomer in Polymer Synthesis
1-Methoxy-2-(prop-2-yn-1-yloxy)benzene serves as a valuable monomer in the synthesis of specialty polymers. The presence of both an alkyne and an ether functional group allows for its participation in a variety of polymerization reactions, including click chemistry and coupling reactions. These reactions are instrumental in creating complex and well-defined polymer structures. The structural rigidity and polarity imparted by the benzene (B151609) ring and methoxy (B1213986) group contribute to the desirable properties of the resulting polymers, making them suitable for applications such as specialty polymers and liquid crystals.
The terminal alkyne group is particularly reactive and can undergo polymerization through several mechanisms. While specific research detailing the homopolymerization of this compound is not extensively documented in publicly available literature, its structure suggests potential for polymerization via metathesis or addition reactions across the triple bond. Such polymers would be expected to possess a unique combination of properties stemming from the aromatic side chains.
Design and Synthesis of Functional Materials Incorporating Derivatives
The functional groups of this compound make it an excellent candidate for the design and synthesis of a wide array of functional materials. The alkyne group can be readily modified through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the straightforward introduction of various functional moieties to the benzene ring, enabling the tailoring of material properties for specific applications.
For instance, derivatives of this compound have been explored for their potential antimicrobial and antitumor activities. While these applications are primarily in the biomedical field, the synthetic strategies employed are highly relevant to materials science. The ability to functionalize the molecule opens up possibilities for creating materials with tailored optical, electronic, or responsive properties.
Integration into High-Performance Composites through Polymerization
While direct studies on the integration of poly(this compound) into high-performance composites are limited, the inherent properties of the monomer suggest its potential in this area. The rigidity of the aromatic backbone of a polymer derived from this monomer could contribute to the mechanical strength and thermal stability of a composite material.
Furthermore, the pendant functional groups on the polymer chain could be utilized to enhance the interfacial adhesion between the polymer matrix and reinforcing fillers (e.g., carbon fibers, glass fibers, or nanoparticles). Stronger interfacial bonding is a critical factor in achieving high-performance composite materials with superior strength, stiffness, and durability. The polymerization of this monomer in the presence of reinforcing agents could lead to the in-situ formation of a strongly bonded composite structure.
Development of Novel Organic Frameworks and Networks
The rigid structure and reactive terminal alkyne of this compound make it a promising building block for the construction of novel organic frameworks and networks. Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis.
The directional nature of the bonds that can be formed from the alkyne group, through reactions like Sonogashira coupling, makes it suitable for the bottom-up synthesis of highly ordered, porous networks. By reacting this bifunctional or trifunctionalized monomer with complementary building blocks, it is theoretically possible to construct robust, three-dimensional frameworks with well-defined pore structures. The methoxy group can also play a role in modulating the electronic properties and host-guest interactions within the pores of the resulting framework. While specific examples of COFs or MOFs synthesized from this compound are not yet prevalent in the literature, its molecular characteristics position it as a strong candidate for future research in this exciting field.
Future Research Directions and Emerging Trends in Aryl Propargyl Ether Chemistry
Exploration of Sustainable and Green Chemistry Approaches for Synthesis and Transformations
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for aryl propargyl ethers. Future research will prioritize the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.
One promising avenue is the use of greener solvents, such as water or bio-derived solvents like eucalyptol, to replace traditional volatile organic compounds. mdpi.com The development of catalytic systems that are effective in these green solvents is a key area of investigation. mdpi.com Furthermore, exploring waste-derived materials as catalysts presents an elegant route towards more sustainable syntheses. mdpi.com
The assessment of the "greenness" of a synthetic route is also becoming more systematic through the use of green chemistry metrics. scientificupdate.commdpi.comnih.govwhiterose.ac.ukresearchgate.net Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-factor help to quantify the environmental impact of a chemical process, guiding chemists towards more sustainable practices. mdpi.comnih.govwhiterose.ac.uk For instance, a high atom economy indicates that a large proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. whiterose.ac.uk The E-factor, which is the ratio of the mass of waste to the mass of product, provides a direct measure of the waste generated. nih.gov
| Green Chemistry Metric | Description | Ideal Value |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High (approaching 100%) |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Low (approaching 1) |
| E-factor | Total waste (kg) / Product (kg) | Low (approaching 0) |
| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | High (approaching 100%) |
Future research will likely focus on developing synthetic routes for aryl propargyl ethers that excel in these metrics, for example, through the use of catalytic rather than stoichiometric reagents and by minimizing the use of auxiliary substances.
Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel and more efficient catalytic systems is at the forefront of research in aryl propargyl ether chemistry. The goal is to achieve higher yields, greater selectivity (chemo-, regio-, and stereoselectivity), and broader substrate scope under milder reaction conditions.
Recent advancements include the use of metal-organic frameworks (MOFs) as heterogeneous catalysts. researchgate.netoiccpress.commdpi.comresearchgate.net MOFs offer high surface areas, tunable porosity, and the potential for incorporating multiple catalytic sites, making them promising candidates for a variety of organic transformations. oiccpress.commdpi.com For instance, a novel porphyrin MOF has been shown to be an efficient catalyst for the conversion of CO2 with propargyl amines. nih.gov The application of MOFs in the synthesis and transformation of aryl propargyl ethers is an area ripe for exploration.
Photocatalysis is another emerging area with significant potential. rsc.orgresearchgate.net Visible-light-mediated reactions can often be conducted at room temperature and can enable unique reaction pathways that are not accessible through traditional thermal methods. rsc.org The development of photocatalytic systems for the synthesis and functionalization of aryl propargyl ethers could lead to more energy-efficient and selective processes.
Furthermore, the design of multi-metallic or bifunctional catalysts that can facilitate multiple transformations in a single step (tandem or domino reactions) is a key objective. mdpi.com Such catalytic systems can significantly improve the efficiency of a synthetic sequence by reducing the number of purification steps and the amount of waste generated. mdpi.com
| Catalyst Type | Potential Advantages in Aryl Propargyl Ether Chemistry |
| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, potential for active site engineering, recyclability. oiccpress.commdpi.com |
| Photocatalysts | Mild reaction conditions (room temperature), high selectivity, energy efficiency. rsc.org |
| Nanocatalysts | High surface-to-volume ratio leading to high reactivity, potential for unique catalytic properties. jetir.org |
| Biocatalysts (Enzymes) | High selectivity (enantio- and regioselectivity), mild reaction conditions, environmentally benign. jetir.org |
Expansion of Synthetic Utility towards Complex Molecular Architectures
Aryl propargyl ethers are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. illinois.edu Future research will continue to explore new ways to utilize the reactivity of the propargyl group to construct intricate molecular frameworks.
The propargyl group can participate in a wide range of transformations, including cycloadditions, rearrangements, and coupling reactions. mdpi.com For example, the development of novel catalytic systems could enable more efficient and selective C–H functionalization reactions, allowing for the direct modification of the aromatic ring or other parts of the molecule. rsc.org This would provide a powerful tool for late-stage functionalization in the synthesis of complex molecules.
The synthesis of polycyclic and heterocyclic compounds from aryl propargyl ethers is another area of active research. By carefully designing the substrate and choosing the appropriate catalyst, it is possible to trigger cascade reactions that rapidly build molecular complexity. mdpi.com The ability to control the stereochemistry of these transformations is a major challenge and a key focus for future research.
The application of aryl propargyl ethers in the synthesis of natural products provides a strong driving force for the development of new synthetic methods. illinois.edu The structural complexity of natural products often requires highly selective and efficient reactions, pushing the boundaries of current synthetic capabilities.
Advanced Computational Methodologies for Predictive Material Design and Reaction Discovery
Computational chemistry is becoming an indispensable tool in modern organic synthesis. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into reaction mechanisms, predict the reactivity of different substrates, and guide the design of new catalysts and experiments. nih.gov
In the context of aryl propargyl ether chemistry, computational studies can be used to:
Elucidate the mechanism of catalytic reactions, helping to understand the role of the catalyst and the factors that control selectivity.
Predict the outcome of reactions with new substrates, saving time and resources in the laboratory.
Design new catalysts with improved activity and selectivity by modeling the catalyst-substrate interactions.
Explore the potential of aryl propargyl ethers in materials science by predicting their electronic and optical properties.
The integration of machine learning and artificial intelligence with computational chemistry is an exciting emerging trend. nih.goveurekalert.orgrsc.orgsciencedaily.comchemrxiv.org Machine learning models can be trained on large datasets of reaction outcomes to predict the success of a reaction or to identify promising new reaction conditions. nih.govrsc.orgsciencedaily.com This data-driven approach has the potential to accelerate the discovery of new reactions and the optimization of existing ones. nih.govchemrxiv.org Chemical reactivity flowcharts generated by machine learning can help chemists to interpret reaction outcomes and to understand the factors that govern reactivity. eurekalert.org
| Computational Method | Application in Aryl Propargyl Ether Chemistry |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reaction barriers and selectivities. nih.gov |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of aryl propargyl ethers and their interactions with catalysts or in condensed phases. |
| Machine Learning (ML) | Prediction of reaction outcomes, catalyst discovery, and optimization of reaction conditions. nih.govrsc.orgsciencedaily.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving aryl propargyl ethers. |
As computational power continues to increase and new algorithms are developed, the role of computational chemistry in guiding and accelerating research in aryl propargyl ether chemistry is expected to grow significantly.
Q & A
Q. What are the common synthetic routes for 1-Methoxy-2-(prop-2-yn-1-yloxy)benzene, and what reaction conditions optimize yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A reported method involves reacting a phenolic precursor (e.g., 2-methoxyphenol) with propargyl bromide under basic conditions. Key parameters include:
- Solvent: Anhydrous DMF or acetone to minimize hydrolysis of the propargyl group .
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl .
- Temperature: Room temperature (RT) to 60°C for 12–24 hours, with yields up to 63% .
- Work-up: Column chromatography using n-pentane/DCM (9:1) to isolate the product .
Q. How is this compound characterized using spectroscopic techniques like NMR and IR?
Methodological Answer:
- ¹H NMR (CDCl₃): Peaks at δ 3.85 ppm (singlet, OCH₃), δ 4.75 ppm (doublet, OCH₂C≡CH), and δ 6.7–7.3 ppm (aromatic protons). The propargyl proton (≡C-H) appears as a triplet near δ 2.5 ppm .
- ¹³C NMR: Signals at δ 56.2 ppm (OCH₃), δ 78.5 ppm (C≡CH), and aromatic carbons between δ 110–155 ppm .
- FT-IR: Stretching vibrations at 3260 cm⁻¹ (≡C-H), 2100 cm⁻¹ (C≡C), and 1250 cm⁻¹ (C-O-C ether) .
Note: Assignments should be cross-validated with DEPT-135 and HSQC experiments to resolve overlapping signals .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods due to potential volatility and irritant properties .
- Static Control: Ground equipment to avoid ignition from static discharge (S33) .
- Waste Disposal: Collect organic waste in approved containers; avoid drains (S29) .
- PPE: Nitrile gloves, lab coats, and safety goggles .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the propargyl ether group in this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model the electron density of the propargyl group. The HOMO/LUMO orbitals indicate susceptibility to electrophilic attack at the triple bond .
- Molecular Dynamics: Simulate reaction trajectories with transition-metal catalysts (e.g., Pd or Cu) to predict regioselectivity in cycloadditions .
- Software Tools: Mercury CSD’s Materials Module can compare packing patterns in crystallographic data to infer stability under varying conditions .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer:
- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping lattices in poorly diffracting crystals .
- Disorder Modeling: In WinGX, split occupancy for disordered propargyl groups and apply restraints to ADP parameters .
- Validation Tools: Check CIF files with PLATON’s ADDSYM to detect missed symmetry operations .
Case Study: A derivative with ambiguous OCH₂C≡CH geometry was resolved using SHELXS’s Patterson methods, revealing a 60:40 disorder ratio .
Q. How does the compound’s structure influence its role in transition-metal-catalyzed reactions?
Methodological Answer: The propargyl ether group acts as a directing moiety in catalysis:
- Alkyne Trimerization: Cr or Co catalysts promote cyclization to benzene derivatives (e.g., 1,2,4-trisubstituted arenes) via η²-coordination to the triple bond .
- Hydrogenation: Semi-hydrogenation with Lindlar catalyst yields cis-alkene products; over-reduction is minimized by steric hindrance from the methoxy group .
Q. What methodological challenges arise in analyzing NMR data for structurally similar analogs?
Methodological Answer:
- Signal Overlap: Use high-field NMR (≥400 MHz) and selective decoupling to distinguish between methoxy and propargyl protons .
- Dynamic Effects: Variable-temperature NMR (VT-NMR) can reveal rotational barriers in ortho-substituted aryl ethers .
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to trace coupling pathways in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
